3-[5-FLUORO-4-OXO-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1,3-THIAZOL-2-YL]-1-[3-(TRIFLUOROMETHYL)PHENYL]UREA
Overview
Description
3-[5-FLUORO-4-OXO-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1,3-THIAZOL-2-YL]-1-[3-(TRIFLUOROMETHYL)PHENYL]UREA is a complex organic compound characterized by the presence of multiple fluorine atoms and a thiazole ring. This compound is notable for its unique chemical structure, which includes a trifluoromethyl group, making it highly relevant in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-FLUORO-4-OXO-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1,3-THIAZOL-2-YL]-1-[3-(TRIFLUOROMETHYL)PHENYL]UREA typically involves multiple steps, starting with the preparation of the thiazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced techniques such as continuous flow chemistry can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[5-FLUORO-4-OXO-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1,3-THIAZOL-2-YL]-1-[3-(TRIFLUOROMETHYL)PHENYL]UREA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The trifluoromethyl groups can be substituted with other functional groups using appropriate catalysts and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. Reaction conditions typically involve controlled temperatures and pressures to optimize yield and selectivity .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
3-[5-FLUORO-4-OXO-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1,3-THIAZOL-2-YL]-1-[3-(TRIFLUOROMETHYL)PHENYL]UREA has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of 3-[5-FLUORO-4-OXO-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1,3-THIAZOL-2-YL]-1-[3-(TRIFLUOROMETHYL)PHENYL]UREA involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s ability to interact with enzymes and receptors, potentially leading to inhibition or activation of specific pathways. The thiazole ring plays a crucial role in stabilizing the compound’s structure and facilitating its binding to target molecules .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylphenylurea: Shares the trifluoromethyl group but lacks the thiazole ring.
Fluorothiazole derivatives: Contain the thiazole ring but may have different substituents.
Uniqueness
3-[5-FLUORO-4-OXO-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1,3-THIAZOL-2-YL]-1-[3-(TRIFLUOROMETHYL)PHENYL]UREA is unique due to the combination of its trifluoromethyl groups and thiazole ring, which confer distinct chemical and biological properties. This combination enhances its stability, reactivity, and potential for diverse applications .
Properties
IUPAC Name |
(1Z)-1-[5-fluoro-4-oxo-5-(trifluoromethyl)-1,3-thiazolidin-2-ylidene]-3-[3-(trifluoromethyl)phenyl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F7N3O2S/c13-10(12(17,18)19)7(23)21-9(25-10)22-8(24)20-6-3-1-2-5(4-6)11(14,15)16/h1-4H,(H2,20,21,22,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJEUMCUVWHWNLF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)N=C2NC(=O)C(S2)(C(F)(F)F)F)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)NC(=O)/N=C\2/NC(=O)C(S2)(C(F)(F)F)F)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F7N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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